1,4-Dioxaspiro[4.5]decan-8-one chemical properties
1,4-Dioxaspiro[4.5]decan-8-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,4-Dioxaspiro[4.5]decan-8-one
Introduction
1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione (B43130) monoethylene ketal, is a spirocyclic organic compound with the molecular formula C₈H₁₂O₃.[1][2][3] Its unique structure, which combines a dioxane ring with a cyclohexanone (B45756) core, makes it a valuable bifunctional synthetic intermediate.[1][4][5] The ketal group serves as a protective shield for one of the ketone functionalities of 1,4-cyclohexanedione, enabling selective reactions at the unprotected ketone group.[1][6] This characteristic is crucial in multi-step syntheses where precise control is required.[1]
This compound is a key building block in the synthesis of a wide range of molecules, including pharmaceutical intermediates for potent analgesic compounds, liquid crystals, and insecticides.[1][4][7][8][9] Notably, it is used in the creation of tritium-labeled probes for the autoradiographic study of dopamine (B1211576) reuptake complexes, highlighting its importance in neuropharmacological research.[1][7][9][10] The rigid, three-dimensional spirocyclic scaffold is of significant interest in drug design as it allows for the precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[11][12]
Chemical and Physical Properties
1,4-Dioxaspiro[4.5]decan-8-one is typically a white to off-white crystalline powder or a colorless to pale yellow liquid with a mild odor.[1][10] It is soluble in organic solvents such as chloroform (B151607) and methanol.[1][7][8]
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 4746-97-8 | [1][3][5][13] |
| Molecular Formula | C₈H₁₂O₃ | [1][2][3][5] |
| Molecular Weight | 156.18 g/mol | [1][2][3][5] |
| Melting Point | 70-74 °C | [1][7][8][9][13][14] |
| Boiling Point | 112 °C | [1] |
| 67-70 °C @ 0.45 Torr | [13] | |
| Density | 1.16 g/cm³ | [1] |
| Refractive Index | 1.489 | [1] |
| Flash Point | 106.7 °C | [1][8] |
Stability and Storage
1,4-Dioxaspiro[4.5]decan-8-one is stable at room temperature when stored in a dry, well-ventilated, and light-protected environment.[1] For optimal integrity, it should be kept in a tightly sealed, light-resistant container, potentially under an inert atmosphere like nitrogen or argon, and may be refrigerated.[1][10] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15] The compound is sensitive to moisture and may decompose under acidic conditions to release irritating fumes.[10][15]
Experimental Protocols
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
A primary method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-one involves the protection of one ketone group of 1,4-cyclohexanedione using ethylene (B1197577) glycol.[6] An alternative route is the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[4][5]
Protocol 1: Synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane [4]
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Reaction Setup: A solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane is prepared in a 5:1 (v/v) mixture of acetic acid and water to a concentration of 0.5 g/mL.[4][12]
-
Heating: The reaction mixture is heated to 65°C and maintained at this temperature.[4][12]
-
Monitoring: The reaction progress is monitored by an appropriate method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time is significantly reduced to approximately 11 minutes under these optimized conditions.[4][12]
-
Workup and Purification: Upon completion, the mixture is cooled. The product, 1,4-Dioxaspiro[4.5]decan-8-one, is then isolated using standard workup and purification techniques.[12]
Application in Synthesis: Preparation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
1,4-Dioxaspiro[4.5]decan-8-one is a versatile precursor for synthesizing other valuable intermediates. A key application is its conversion to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, which can be achieved via direct reductive amination or a two-step process involving an oxime intermediate.[16]
Protocol 2: Reductive Amination [12][16]
-
Imine Formation: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol. Add an excess (10-20 eq) of ammonia (B1221849) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[12][16]
-
Reduction: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), portion-wise to the reaction mixture.[12][16]
-
pH Adjustment: Adjust the pH of the mixture to 6-7 by the dropwise addition of glacial acetic acid.[12]
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction and perform a standard workup, which may involve extraction with an organic solvent, washing with saturated aqueous sodium bicarbonate and brine, and drying over an anhydrous salt like magnesium sulfate.[16]
Protocol 3: Synthesis via Oxime Intermediate [16]
-
Step 1: Oxime Formation
-
Reaction Setup: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of ethanol (B145695) and water.[16]
-
Reagent Addition: Add hydroxylamine (B1172632) hydrochloride (1.1-1.5 eq) and a base such as sodium acetate (B1210297) or pyridine (B92270) (1.1-1.5 eq).[16]
-
Reaction: Heat the mixture to reflux for 1-4 hours, monitoring by TLC.[16]
-
Isolation: Upon completion, cool the mixture and remove ethanol under reduced pressure. The product, 1,4-Dioxaspiro[4.5]decan-8-one oxime, may precipitate or can be extracted with an organic solvent like ethyl acetate.[16]
-
-
Step 2: Oxime Reduction
-
Reaction Setup: Prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF or diethyl ether) at 0°C.[16]
-
Addition: Add a solution of the 1,4-Dioxaspiro[4.5]decan-8-one oxime (1.0 eq) dropwise to the LiAlH₄ suspension at 0°C.[16]
-
Reaction: Warm the mixture to room temperature and then heat to reflux for 4-8 hours.[16]
-
Quenching and Workup: Cool the reaction to 0°C and carefully quench using a Fieser workup (sequential dropwise addition of water, 15% aqueous NaOH, and then more water). Stir until a granular precipitate forms, filter the solid, and wash it with diethyl ether or THF to isolate the final product.[11][16]
-
Structural Analysis via NMR Spectroscopy
Confirming the structure of synthesized compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for this elucidation.
Protocol 4: Sample Preparation and NMR Analysis [17]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound (e.g., 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine).
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as CDCl₃, containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Use a standard single-pulse program on a 400 MHz spectrometer. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Use a proton-decoupled pulse program on a 100 MHz spectrometer. A higher number of scans (≥1024) is typically required with a relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Process the acquired data (Fourier transform, phase correction, baseline correction).
-
Compare the experimental chemical shifts, multiplicities, and integration values with predicted data or reference spectra to confirm the structure.
-
Safety and Handling
1,4-Dioxaspiro[4.5]decan-8-one is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][15] Therefore, appropriate personal protective equipment, including gloves and eye/face protection, should be worn during handling.[15] Work should be conducted in a well-ventilated area or outdoors.[15] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10] There is no evidence to suggest the compound is carcinogenic.[10]
References
- 1. innospk.com [innospk.com]
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- 4. researchgate.net [researchgate.net]
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- 6. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
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- 8. 1,4-Cyclohexanedione monoethylene ketal for synthesis [chembk.com]
- 9. usbio.net [usbio.net]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. 1,4-Dioxaspiro[4.5]decan-8-one | CAS#:4746-97-8 | Chemsrc [chemsrc.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
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